molecular formula C17H20N4O2 B2752753 1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 400088-99-5

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B2752753
CAS RN: 400088-99-5
M. Wt: 312.373
InChI Key: HVXOAYNYVSNXGU-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine (DNP) is a synthetic compound with a wide range of potential applications in scientific research and development. DNP is a member of the piperazine family and has a high molecular weight. Its structure consists of a 2,4-dimethylphenyl ring linked to a 5-nitropyridine ring by a piperazine ring. DNP has been used in a variety of scientific fields, including drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Molecular Structure and Synthesis

Antibacterial and Antifungal Activities

Several studies have focused on derivatives of piperazine, exploring their antibacterial and antifungal efficacies. For example, Mekky and Sanad (2020) reported on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent antibacterial activities against various strains, including MRSA and VRE, as well as effective biofilm inhibition activities compared to reference drugs (Ahmed E. M. Mekky, S. Sanad, 2020).

Biofilm and Enzyme Inhibition

The same study by Mekky and Sanad also highlighted the compound's inhibition of bacterial biofilms and the MurB enzyme, suggesting potential for the development of new antimicrobial agents with mechanisms different from traditional antibiotics.

Anticancer Activity

Related compounds have been investigated for their potential anticancer activity. Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-Arylated diazeniumdiolates, indicating promising in vivo activity in various cancer models, including prostate cancer and leukemia, through a mechanism involving the release of cytotoxic nitric oxide (L. Keefer, 2010).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) synthesized and evaluated the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases, revealing broad-spectrum antibacterial activities and potent activity against certain cancer cell lines, showcasing the versatility of piperazine derivatives in developing new therapeutic agents (L. H. Al-Wahaibi et al., 2021).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-3-5-16(14(2)11-13)19-7-9-20(10-8-19)17-6-4-15(12-18-17)21(22)23/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXOAYNYVSNXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320102
Record name 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine

CAS RN

400088-99-5
Record name 1-(2,4-dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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